molecular formula C16H32N2O.C2H4O2<br>C18H36N2O3 B12686856 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate CAS No. 94023-42-4

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate

Cat. No.: B12686856
CAS No.: 94023-42-4
M. Wt: 328.5 g/mol
InChI Key: JQWVEKVPFBJSAK-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and an undecyl chain, making it versatile for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The final product is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Ion exchange resins or salts like sodium chloride (NaCl) can facilitate anion exchange.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of new ionic liquids with different anions.

Scientific Research Applications

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and thermal stability.

    Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.

    Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the extraction and separation of metals, as well as in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the undecyl chain provides hydrophobic interactions that can disrupt lipid membranes. The imidazolium ring can engage in electrostatic interactions with negatively charged species, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-Bis(2-hydroxyethyl)imidazolium chloride
  • 1-Butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is unique due to its combination of a hydroxyethyl group and a long undecyl chain, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective in applications requiring amphiphilic characteristics, such as in the stabilization of emulsions and the solubilization of hydrophobic compounds.

Properties

CAS No.

94023-42-4

Molecular Formula

C16H32N2O.C2H4O2
C18H36N2O3

Molecular Weight

328.5 g/mol

IUPAC Name

acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4)

InChI Key

JQWVEKVPFBJSAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCO.CC(=O)O

Origin of Product

United States

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